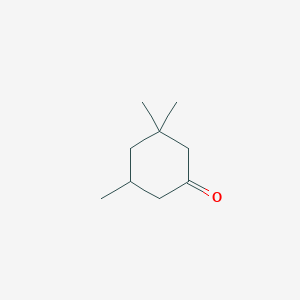
3,3,5-Trimethylcyclohexanone
Cat. No. B147574
Key on ui cas rn:
873-94-9
M. Wt: 140.22 g/mol
InChI Key: POSWICCRDBKBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05227458
Procedure details


2196 g (18 mol) of 2,6-dimethylphenol, 38.2 g (0.36 mol) of β-mercaptopropionic acid and 420 g (3 mol) of dihydroisophorone (3,3,5-trimethylcyclohexan-1-one) are introduced into a stirring apparatus equipped with a stirrer, thermometer, reflux condenser and gas inlet pipe at 35° C. Dry HCl gas is introduced into this solution at 35° C. over a period of 5 h. The mixture is then left to react at 28°-30° C. for a period of about 10 hours. When 95% of the ketone has been converted (examined by GC) 2.5 l of water are added to the reaction mixture and a pH value of 6 is adjusted by the addition of a 45% NaOH solution. The reaction mixture is stirred for one hour at 80° C. and then cooled to room temperature. The aqueous phase is decanted off and the remaining residue is washed with water at 60° C. The resulting crude product is filtered off and hot-extracted three times with n-hexane and is then filtered.




[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
C[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].SCCC(O)=O.[CH3:16][CH:17]1CC(C)(C)[CH2:21][C:19](=[O:20])[CH2:18]1.Cl.[OH-].[Na+]>O>[CH:6]1[CH:5]=[C:4]([C:8]2[CH:16]=[CH:17][CH:18]=[C:19]([OH:20])[CH:21]=2)[C:3]([OH:9])=[CH:2][CH:7]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2196 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC=C1)C)O
|
|
Name
|
|
|
Quantity
|
38.2 g
|
|
Type
|
reactant
|
|
Smiles
|
SCCC(=O)O
|
|
Name
|
|
|
Quantity
|
420 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1CC(=O)CC(C1)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
[Compound]
|
Name
|
ketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
2.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred for one hour at 80° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture is then left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at 28°-30° C. for a period of about 10 hours
|
|
Duration
|
10 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added to the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase is decanted off
|
WASH
|
Type
|
WASH
|
|
Details
|
the remaining residue is washed with water at 60° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crude product is filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
hot-extracted three times with n-hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is then filtered
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

